LogP Reduction vs. Aryl-Sulfonyl Analog: Enhanced Aqueous Compatibility
(1-Ethanesulfonyl-piperidin-4-yl)-methanol exhibits a substantially lower calculated partition coefficient (LogP) compared to an aryl-sulfonyl analog. This lower LogP value indicates greater hydrophilicity, which is a critical parameter for aqueous solubility and handling in biological buffers . The measured LogP for the target compound is 0.0404, while the LogP for (1-((4-chlorophenyl)sulfonyl)piperidin-4-yl)methanol is 1.4093 . This difference of 1.37 log units corresponds to a more than 20-fold shift in the octanol-water partition ratio, demonstrating a significant change in distribution behavior.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 0.0404 |
| Comparator Or Baseline | (1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)methanol: 1.4093 |
| Quantified Difference | 1.37 log units lower (approx. 23-fold difference in partition ratio) |
| Conditions | Computational prediction as reported on vendor product pages; typically based on fragment-based algorithms. |
Why This Matters
A lower LogP is directly relevant for applications requiring aqueous solubility, such as in vitro assays in buffer systems or as a more polar building block in medicinal chemistry optimization.
